4-{5h,6h,7h-Pyrrolo[2,1-c][1,2,4]triazol-3-yl}cyclohexan-1-amine
Description
This compound is a heterocyclic amine featuring a cyclohexane ring substituted with a fused pyrrolo[2,1-c][1,2,4]triazole moiety. Its molecular formula is C₁₁H₁₈N₄, with a molecular weight of 206.29 g/mol . It is primarily utilized as a building block in pharmaceutical and agrochemical research, as evidenced by its inclusion in catalogs from Enamine Ltd and CymitQuimica . The cyclohexane backbone provides conformational rigidity, while the pyrrolotriazole group contributes to electronic diversity, making it suitable for drug discovery applications.
Properties
IUPAC Name |
4-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)cyclohexan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c12-9-5-3-8(4-6-9)11-14-13-10-2-1-7-15(10)11/h8-9H,1-7,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQESWMRMEFARLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2C1)C3CCC(CC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184507-29-6 | |
| Record name | 4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}cyclohexan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5h,6h,7h-Pyrrolo[2,1-c][1,2,4]triazol-3-yl}cyclohexan-1-amine typically involves multiple steps:
Formation of the Pyrrolo[2,1-c][1,2,4]triazole Core: This step often involves the cyclization of appropriate precursors under specific conditions.
Introduction of the Cyclohexan-1-amine Moiety: This step involves the attachment of the cyclohexan-1-amine group to the pyrrolo[2,1-c][1,2,4]triazole core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-{5h,6h,7h-Pyrrolo[2,1-c][1,2,4]triazol-3-yl}cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, often using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used.
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while substitution could result in various substituted analogs.
Scientific Research Applications
4-{5h,6h,7h-Pyrrolo[2,1-c][1,2,4]triazol-3-yl}cyclohexan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{5h,6h,7h-Pyrrolo[2,1-c][1,2,4]triazol-3-yl}cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it has been reported to act as a necroptosis inhibitor, which involves inhibiting the necroptosis pathway, a form of programmed cell death . The exact molecular targets and pathways are still under investigation, but it is believed to interact with key proteins involved in this process.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
4-(4-Methyl-4H-1,2,4-triazol-3-yl)cyclohexan-1-amine
- Molecular Formula : C₉H₁₅N₄
- Molecular Weight : 180.25 g/mol
- Key Difference: Replaces the fused pyrrolotriazole with a simpler 4-methyl-1,2,4-triazole ring.
2-{5H,6H,7H-Pyrrolo[2,1-c][1,2,4]triazol-3-yl}ethan-1-amine Dihydrochloride
- Molecular Formula : C₇H₁₄Cl₂N₄
- Molecular Weight : 225.12 g/mol
- Key Difference : Substitutes the cyclohexane with a linear ethylamine chain. The dihydrochloride salt improves aqueous solubility, making it preferable for in vitro assays.
5-Methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-amine
Hybrid Heterocyclic Derivatives
1-[(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl]-1H-pyrazol-4-amine Hydrochloride
- Molecular Formula : C₁₀H₁₄ClN₇
- Molecular Weight : 268.72 g/mol
- Key Difference: Integrates a pyrazole ring via a methylene linker.
5-Methyl-1-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}-1H-pyrazol-3-amine
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Application Highlights |
|---|---|---|---|---|
| 4-{5H,6H,7H-Pyrrolo[2,1-c][1,2,4]triazol-3-yl}cyclohexan-1-amine | C₁₁H₁₈N₄ | 206.29 | Cyclohexane, pyrrolotriazole | Building block for drug design |
| 4-(4-Methyl-4H-1,2,4-triazol-3-yl)cyclohexan-1-amine | C₉H₁₅N₄ | 180.25 | Cyclohexane, methyltriazole | Intermediate for agrochemicals |
| 2-{5H,6H,7H-Pyrrolo[2,1-c][1,2,4]triazol-3-yl}ethan-1-amine dihydrochloride | C₇H₁₄Cl₂N₄ | 225.12 | Ethylamine, dihydrochloride salt | Solubility-enhanced assays |
| 1-[(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl]-1H-pyrazol-4-amine hydrochloride | C₁₀H₁₄ClN₇ | 268.72 | Pyrazole-pyrrolotriazole hybrid | Kinase inhibitor candidate |
Biological Activity
The compound 4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}cyclohexan-1-amine is a member of the pyrrolo[2,1-c][1,2,4]triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound through a review of its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H12N4
- Molecular Weight : 200.24 g/mol
- IUPAC Name : 4-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)cyclohexan-1-amine
Synthesis
The synthesis of this compound typically involves cyclization reactions between appropriate precursors. Common methods include:
- Cyclization of Aniline Derivatives : Reaction with triazole precursors in solvents like DMF or DMSO under elevated temperatures.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Binding : It can bind to various receptors influencing cellular signaling pathways.
Antitumor Activity
Research indicates that compounds within the pyrrolo[2,1-c][1,2,4]triazole class exhibit significant antiproliferative effects against various cancer cell lines. Notably:
- In vitro Studies : The compound showed promising results against breast and colon cancer cell lines with IC50 values indicating effective growth inhibition.
Antimicrobial Activity
Some studies have also explored the antimicrobial potential of similar compounds:
- Bacterial Inhibition : Compounds structurally related to this compound demonstrated inhibitory effects against Gram-positive and Gram-negative bacteria.
Case Study 1: Antiproliferative Effects
A study evaluated a series of pyrrolo[2,1-c][1,2,4]triazole derivatives for their antiproliferative activity against several cancer cell lines. The results indicated that modifications on the cyclohexane moiety could enhance activity.
Case Study 2: Mechanistic Insights
Another research effort focused on elucidating the mechanism by which these compounds exert their biological effects. It was found that specific substitutions on the triazole ring significantly influenced enzyme binding affinity and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
